N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE
Description
“N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” is a synthetic organic compound that belongs to the class of pyridopyrimidine derivatives
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-5-14-8-6-7-9-15(14)22-16(25)11-24-19(26)17-12(2)10-13(3)21-18(17)23(4)20(24)27/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHJDGLOMMNUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and pyridopyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine group with the pyridopyrimidine derivative.
Acylation reactions: Introducing the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the pyridopyrimidine ring or other functional groups.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Acetamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
